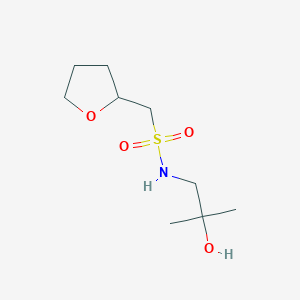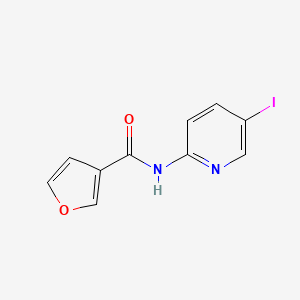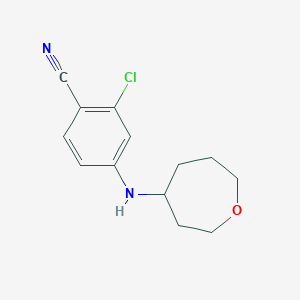![molecular formula C13H19NO3 B7589123 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid, also known as FMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. FMP is a derivative of piperidine and is structurally similar to other compounds that have been studied for their pharmacological properties. In
Wirkmechanismus
The mechanism of action of 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid is not fully understood but it is believed to act as a modulator of neurotransmitter systems in the brain. 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid has been shown to bind to several receptors including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the N-methyl-D-aspartate (NMDA) receptor. 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid may also affect the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid can increase the release of dopamine and serotonin in the brain. 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid has also been shown to enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to activity. In vivo studies in rodents have shown that 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid can improve cognitive function and reduce symptoms of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid in lab experiments is its relatively simple synthesis method. 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid can be synthesized in a few steps using readily available starting materials. Another advantage is its versatility, as 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid can be modified to produce derivatives with different properties. One limitation is that 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
Zukünftige Richtungen
There are several future directions for research on 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid. One area of interest is the development of 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid derivatives with improved pharmacological properties. Another area of interest is the investigation of 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid's effects on other neurotransmitter systems and enzymes. Additionally, further studies are needed to determine the safety and efficacy of 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid in humans.
Synthesemethoden
The synthesis method for 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid involves several steps. The starting material is furfural, which is converted to furfurylamine. Furfurylamine is then reacted with 3-bromopropionic acid to produce the desired product, 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid. The reaction is catalyzed by triethylamine and is carried out in a solvent such as acetonitrile. The yield of 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid has been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. In neuroscience, 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid has been studied for its effects on neuronal function and synaptic plasticity. In materials science, 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
3-[1-(furan-3-ylmethyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-13(16)4-3-11-2-1-6-14(8-11)9-12-5-7-17-10-12/h5,7,10-11H,1-4,6,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKKVSSOCNBZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=COC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)
![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)
![2-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7589059.png)
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)


![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)

![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)

